(3-Amino-2-hydroxyphenyl)(morpholino)methanone

Vue d'ensemble

Description

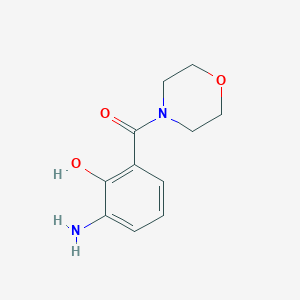

(3-Amino-2-hydroxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of an amino group, a hydroxy group, and a morpholino group attached to a methanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-hydroxyphenyl)(morpholino)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Amino-2-hydroxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

(3-Amino-2-hydroxyphenyl)(morpholino)methanone serves as a scaffold for the development of new pharmaceutical agents. Its derivatives have been investigated for their inhibitory effects on specific enzymes, notably human methionine aminopeptidase-2 (MetAP2), which plays a crucial role in protein maturation and has implications in cancer biology. The morpholino group enhances the solubility and bioavailability of these compounds, making them promising candidates for further drug development efforts.

2. Enzyme Inhibition Studies

The compound has been studied for its interaction with various biological targets through binding affinity studies. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions, which are vital for understanding the mechanism of action and therapeutic potential of this compound.

1. Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). Compounds structurally related to this compound have shown higher anti-HCV effects compared to standard antiviral drugs like ribavirin, suggesting that modifications to the core structure can enhance biological activity and reduce cytotoxicity .

2. Cancer Research

The compound's role in cancer research is primarily linked to its ability to inhibit key enzymes involved in tumor progression. Studies have shown that its derivatives can selectively target cancer cells while minimizing effects on normal cells, thus presenting a potential therapeutic strategy for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that yield high purity and efficiency, with reported yields reaching up to 83.8%. The ability to generate various derivatives allows researchers to explore different pharmacological profiles and optimize therapeutic efficacy.

Comparative Analysis of Related Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-hydroxybenzoic acid | Hydroxy and amino groups on phenyl ring | Commonly used in pharmaceutical synthesis |

| Morpholine derivatives | Morpholine ring structure | Versatile scaffold in drug design |

| Acetaminophen | Para-hydroxyacetanilide | Widely known analgesic; different functional groups |

| 4-Aminoantipyrine | Amino group attached to pyridine | Known for anti-inflammatory properties |

This table illustrates how this compound's specific combination of functional groups may confer distinct biological activities not found in other compounds.

Mécanisme D'action

The mechanism of action of (3-Amino-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Amino-2-hydroxyphenyl)(piperidino)methanone

- (3-Amino-2-hydroxyphenyl)(pyrrolidino)methanone

- (3-Amino-2-hydroxyphenyl)(morpholino)ethanone

Uniqueness

(3-Amino-2-hydroxyphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .

Activité Biologique

(3-Amino-2-hydroxyphenyl)(morpholino)methanone, also known by its CAS number 66952-81-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications, supported by relevant data and case studies.

Target and Mode of Action

This compound is primarily recognized as an intermediate in the synthesis of benzodiazepines. Benzodiazepines are known to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to various pharmacological effects such as sedation, anxiolysis, and muscle relaxation. The interaction of this compound with other reactants facilitates the formation of complex structures that can modulate receptor activity in the central nervous system.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly oxidoreductases, which play a crucial role in cellular metabolism. These interactions can either inhibit or enhance enzyme activity depending on the specific biochemical context.

Cellular Effects

The compound influences various cell types and processes, including:

- Gene Expression : It modulates genes involved in oxidative stress responses.

- Cell Signaling : Alters pathways that regulate cellular metabolism and survival.

These effects suggest a potential role in managing conditions related to oxidative stress and cellular dysfunction.

Pharmacokinetics

The pharmacokinetics of benzodiazepines synthesized from this compound have been extensively studied. Key aspects include:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues, influenced by transport proteins.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, affecting the metabolism of other compounds as well.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Animal Models : Dosage-dependent effects were observed; lower doses exhibited beneficial metabolic effects while higher doses led to toxicity and organ dysfunction.

Data Table: Summary of Biological Activities

Implications for Therapeutic Applications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development. Its role in synthesizing benzodiazepines positions it as a candidate for treating anxiety disorders and other neurological conditions. Furthermore, its cytotoxic properties indicate possible applications in oncology.

Future Research Directions

Further investigations are needed to:

- Elucidate the detailed molecular mechanisms underlying its biological activities.

- Explore structure-activity relationships to optimize its efficacy and reduce toxicity.

- Conduct clinical trials to assess its therapeutic potential in humans.

Propriétés

IUPAC Name |

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRMNMSTKLOZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496664 | |

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-81-6 | |

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.